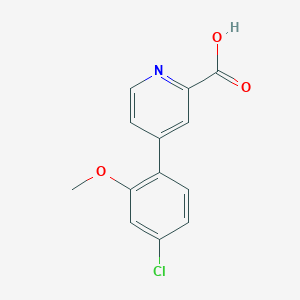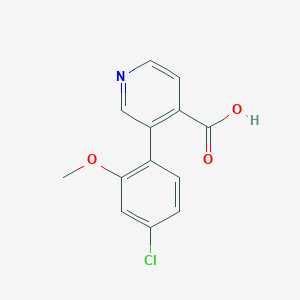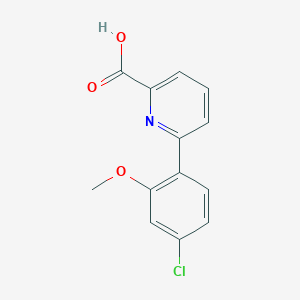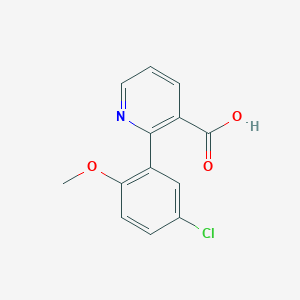
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-methoxyphenyl)picolinic acid (4-CMPPA) is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a melting point of 123-125°C. 4-CMPPA is widely used in scientific research for a variety of applications, including synthesis, biochemical studies, and drug development.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is not yet fully understood. It is believed to act as an inhibitor of an enzyme known as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects. In addition, 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been linked to anti-depressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available in a 95% pure form. In addition, it is stable and can be stored for long periods of time. Furthermore, it is relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds.
However, there are some limitations to the use of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in laboratory experiments. It is a relatively weak inhibitor of COX-2 and acetylcholinesterase, and therefore may not be suitable for use in experiments where a strong inhibition of these enzymes is required. In addition, the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% is not yet fully understood, and therefore it may not be suitable for use in experiments where a better understanding of the mechanism of action is needed.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% in scientific research. One potential direction is to further study the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% on various enzymes and pathways. In addition, 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% could be used as a starting material for the synthesis of various other compounds, which could then be tested for their potential therapeutic applications. Finally, further research could be conducted to determine the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%, which could lead to the development of new drugs or treatments.
Synthesemethoden
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% can be synthesized via a two-step process. In the first step, 4-chloro-2-methoxyphenol is reacted with pyridine in the presence of a base (e.g. potassium carbonate) to form 4-(4-chloro-2-methoxyphenyl)pyridine. In the second step, the pyridine is then reacted with acetic anhydride to form 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95%. This method of synthesis yields a 95% pure product.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including drug development, biochemical studies, and synthesis. It has been used as a starting material for the synthesis of various compounds, such as 2-methoxy-4-chlorophenylacetic acid and 4-chloro-2-methoxyphenylacetic acid, which have been studied for their potential therapeutic applications. 4-(4-Chloro-2-methoxyphenyl)picolinic acid, 95% has also been used in studies of the biochemical and physiological effects of various drugs, as well as in the synthesis of drugs for the treatment of cancer, hypertension, and other diseases.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-7-9(14)2-3-10(12)8-4-5-15-11(6-8)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAXPYINUANRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














